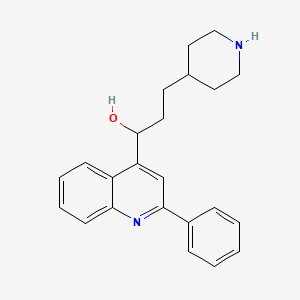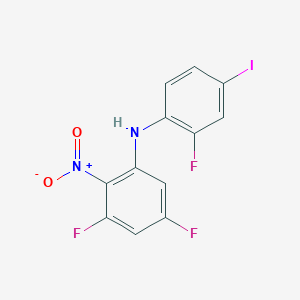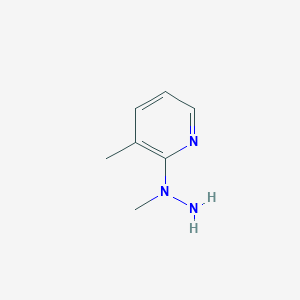
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE typically involves the reaction of 2-chloropyridine with methylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at a low temperature, usually around 0°C, and then allowed to warm to room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridines with different functional groups.
Aplicaciones Científicas De Investigación
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE has several scientific research applications:
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE involves its role as a directing group in catalytic reactions. The compound coordinates with metal catalysts, such as cobalt, to facilitate the activation of C-H bonds. This coordination enhances the reactivity and selectivity of the reactions, leading to the formation of desired products with high regioselectivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methylhydrazinyl)pyridine: Similar structure but lacks the methyl group at the 3-position.
3-Methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain catalytic reactions.
Uniqueness
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE is unique due to the presence of both the methyl and hydrazinyl groups, which confer distinct chemical properties. This combination allows it to act as an effective bidentate directing group in catalytic reactions, enhancing its utility in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-methyl-1-(3-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H11N3/c1-6-4-3-5-9-7(6)10(2)8/h3-5H,8H2,1-2H3 |
Clave InChI |
DLSSJBVOUGLFKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)N(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


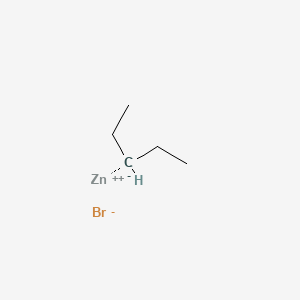
![2-[5-Chloro-2-(3-methylisoxazol-5-ylmethoxy)benzyl]isoindole-1,3-dione](/img/structure/B8336754.png)
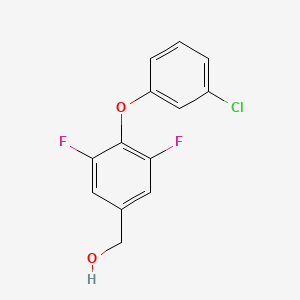
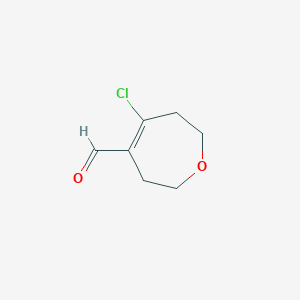
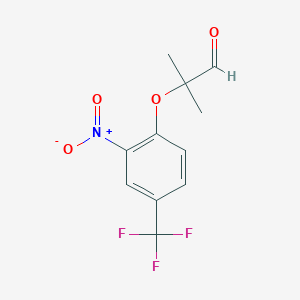
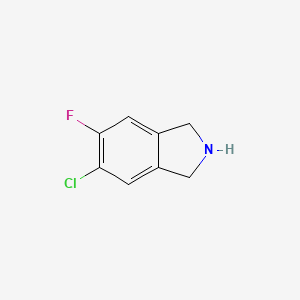
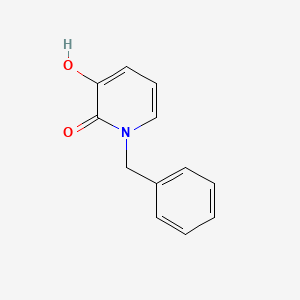
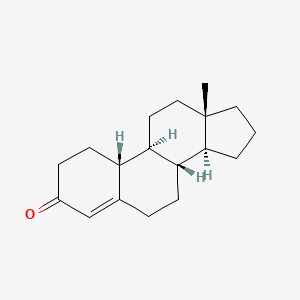

![4-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B8336810.png)
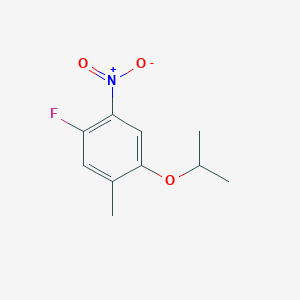
![5-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2,4-thiazolidinedione](/img/structure/B8336830.png)
